Home > Products > Screening Compounds P31065 > 6,7-Dichloro-2-(4-ethoxyphenoxy)-3-(trifluoromethyl)quinoxaline
6,7-Dichloro-2-(4-ethoxyphenoxy)-3-(trifluoromethyl)quinoxaline - 478039-36-0

6,7-Dichloro-2-(4-ethoxyphenoxy)-3-(trifluoromethyl)quinoxaline

Catalog Number: EVT-3010489
CAS Number: 478039-36-0
Molecular Formula: C17H11Cl2F3N2O2
Molecular Weight: 403.18
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6,7-Dichloro-2-methylsulfonyl-3-N-tert-butylaminoquinoxaline (DMB)

Compound Description: 6,7-Dichloro-2-methylsulfonyl-3-N-tert-butylaminoquinoxaline (DMB) is a quinoxaline-based compound that acts as a glucagon-like peptide-1 receptor (GLP-1R) agonist. Studies have shown its potential as a therapeutic agent for osteoporosis and stroke. In preclinical models, DMB demonstrated the ability to improve bone mass and structure in ovariectomized mice, likely through the stimulation of bone formation. [] Additionally, DMB exhibited neuroprotective effects in both cellular and rodent models of stroke, reducing cerebral infarct size and neurological deficits. [] These neuroprotective effects are thought to be mediated by GLP-1R activation and subsequent downstream signaling pathways. [, ]

6,7-Dichloro-3-(4-methylpiperazin-1-yl)quinoxalin-2(1H)-one (VUF 10214)

Compound Description: 6,7-Dichloro-3-(4-methylpiperazin-1-yl)quinoxalin-2(1H)-one (VUF 10214) is a potent histamine H4 receptor (H4R) ligand exhibiting nanomolar affinity. [] In vivo studies using a rat model of carrageenan-induced paw edema demonstrated significant anti-inflammatory properties for VUF 10214. []

6,7-Dichloroquinoxaline-2,3-dione (DCQX)

Compound Description: 6,7-Dichloroquinoxaline-2,3-dione (DCQX) acts as a competitive antagonist at strychnine-insensitive [3H]glycine binding sites on the N-methyl-D-aspartate (NMDA) receptor complex. [] It demonstrates high selectivity for these glycine binding sites without significantly affecting [3H]glutamate or -3-(2-carboxypiperazin-4-yl)propyl-1-phosphonate bindings. []

2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline

Compound Description: 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline functions as an allosteric modulator of the glucagon-like peptide 1 receptor (GLP-1R). [] It has shown compliance with Lipinski's rule of 5, indicating favorable drug-likeness properties. []

Overview

6,7-Dichloro-2-(4-ethoxyphenoxy)-3-(trifluoromethyl)quinoxaline is a synthetic compound that belongs to the quinoxaline family. This compound is characterized by its unique structure, which includes a quinoxaline backbone—a fused ring system containing nitrogen atoms. The specific substitutions at various positions enhance its chemical properties and biological activity, making it a subject of interest in medicinal chemistry and pharmacological research. The compound has the following chemical formula: C17H11Cl2F3N2O2C_{17}H_{11}Cl_2F_3N_2O_2 and a molecular weight of approximately 393.16 g/mol .

Source

The compound is cataloged under different identifiers, including the Chemical Abstracts Service number 478039-36-0 and has been referenced in various chemical databases . Its synthesis and potential applications are explored in several scientific publications and product listings.

Classification

6,7-Dichloro-2-(4-ethoxyphenoxy)-3-(trifluoromethyl)quinoxaline is classified as a halogenated quinoxaline derivative. Quinoxalines are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Synthesis Analysis

Methods

The synthesis of 6,7-dichloro-2-(4-ethoxyphenoxy)-3-(trifluoromethyl)quinoxaline can be achieved through several methods, primarily involving the following steps:

  1. Formation of the Quinoxaline Core: The initial step typically involves the condensation of 2-amino-3-trifluoromethylbenzoic acid with appropriate aldehydes or ketones to form the quinoxaline structure.
  2. Halogenation: Chlorination at positions 6 and 7 can be performed using reagents like phosphorus pentachloride or thionyl chloride.
  3. Substitution Reactions: The introduction of the ethoxyphenoxy group can be accomplished via nucleophilic substitution reactions where appropriate phenolic compounds are reacted with the halogenated quinoxaline derivative.

These methods allow for efficient synthesis while providing opportunities for further functionalization to enhance biological activity .

Molecular Structure Analysis

Structure

The molecular structure of 6,7-dichloro-2-(4-ethoxyphenoxy)-3-(trifluoromethyl)quinoxaline features:

  • A quinoxaline backbone (two fused aromatic rings with nitrogen).
  • Chlorine atoms at positions 6 and 7.
  • A trifluoromethyl group at position 3.
  • An ethoxyphenoxy group at position 2.

This arrangement contributes to its lipophilicity and influences its interaction with biological targets more effectively than other similar compounds .

Data

Key data points include:

  • Molecular Weight: 393.16g/mol393.16\,g/mol
  • Chemical Formula: C17H11Cl2F3N2O2C_{17}H_{11}Cl_2F_3N_2O_2
  • CAS Number: 478039-36-0 .
Chemical Reactions Analysis

Reactions

The chemical reactivity of 6,7-dichloro-2-(4-ethoxyphenoxy)-3-(trifluoromethyl)quinoxaline can be explored through various reactions typical for quinoxaline derivatives:

  1. Nucleophilic Substitution: The ethoxy group can undergo nucleophilic substitution reactions to introduce other functional groups.
  2. Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic aromatic substitutions due to the presence of electron-withdrawing groups like chlorine and trifluoromethyl.
  3. Reduction Reactions: Potential reduction reactions can modify the halogenated positions to enhance biological activity.

These reactions allow for the synthesis of various analogs with potentially improved pharmacological profiles .

Mechanism of Action

Process

The mechanism of action for 6,7-dichloro-2-(4-ethoxyphenoxy)-3-(trifluoromethyl)quinoxaline involves its interaction with specific biological targets. Research into these interactions typically includes:

  1. Binding Studies: Investigating how the compound binds to target proteins or enzymes.
  2. Cellular Assays: Evaluating its effects on cell viability and proliferation in various cancer cell lines.
  3. Molecular Docking Studies: Computational studies to predict binding affinities and orientations within target sites.

This comprehensive understanding aids in elucidating its pharmacodynamics and potential therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 6,7-dichloro-2-(4-ethoxyphenoxy)-3-(trifluoromethyl)quinoxaline include:

  • Appearance: Typically a solid crystalline form.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol.

Chemical Properties

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong bases or acids during synthetic processes but shows limited reactivity under neutral conditions.

Relevant data points include boiling point and melting point which are crucial for practical applications but were not detailed in the available sources .

Applications

Scientific Uses

6,7-Dichloro-2-(4-ethoxyphenoxy)-3-(trifluoromethyl)quinoxaline has potential applications in various fields, including:

  1. Medicinal Chemistry: Investigated for its anticancer properties and potential as an antimicrobial agent.
  2. Pharmacological Research: Used in studies aimed at understanding drug interactions and mechanisms of action.
  3. Chemical Biology: Explored for its role as a probe in biochemical assays.

Research continues to uncover new applications based on its unique structural features and biological activity .

Introduction to Quinoxaline Derivatives in Medicinal Chemistry

Role of Halogenated Quinoxalines in Drug Discovery

Halogen atoms (Cl, F) are strategically incorporated into quinoxaline scaffolds to optimize pharmacokinetic and pharmacodynamic properties. Chlorine atoms at the 6 and 7 positions, as seen in 6,7-Dichloro-2-(4-ethoxyphenoxy)-3-(trifluoromethyl)quinoxaline (CAS: 478039-36-0), confer several advantages: enhanced membrane permeability due to increased lipophilicity, improved metabolic stability by blocking susceptible metabolic sites, and stronger target binding via halogen bonding interactions with key amino acid residues [2] [3]. This molecular strategy is evident in advanced candidates like GPR6 modulators, where halogenated quinoxalines demonstrate potent central nervous system activity [3]. Furthermore, in silico studies consistently show that chlorine atoms in these positions contribute to optimal steric and electronic alignment within enzyme active sites, particularly in antimicrobial and anticancer targets [9].

Table 1: Impact of Halogenation on Quinoxaline Properties

PositionHalogenKey EffectsBiological Consequence
6,7Cl↑ Lipophilicity, Metabolic blockingEnhanced cellular uptake, Stability
3CF₃Strong electron-withdrawal, ↑ Binding affinityTarget specificity, Potency
2O-C₆H₄-OEtConformational flexibility, Solubility modulationPharmacokinetic optimization

Structural Significance of Trifluoromethyl and Ethoxyphenoxy Substituents

The trifluoromethyl (-CF₃) group at position 3 is a critical pharmacophore contributing significantly to the compound’s bioactivity. This strongly electron-withdrawing group:

  • Polarizes the quinoxaline ring, enhancing hydrogen bonding and dipole-dipole interactions with target proteins like G-protein coupled receptors (GPCRs) or kinases [3] [10].
  • Boosts metabolic resistance by replacing metabolically labile methyl groups, thereby extending plasma half-life. This property is leveraged in antimycobacterial quinoxaline-2-carboxylic acid 1,4-dioxides where stability under physiological conditions is paramount [9] [10].
  • Influences π-stacking interactions within hydrophobic binding pockets, as observed in quinoxaline-based DNA intercalators [4].

Simultaneously, the 2-position 4-ethoxyphenoxy group provides steric bulk and conformational flexibility. The ethoxy tail (-OCH₂CH₃) contributes to solubility modulation, while the aromatic phenoxy ring enables π-π stacking with tyrosine/phenylalanine residues in enzymatic pockets. This bifunctional moiety balances lipophilicity and aqueous solubility—essential for oral bioavailability [2]. NMR studies (e.g., HMBC, NOESY) confirm that this substituent adopts a perpendicular orientation relative to the quinoxaline plane, minimizing steric clash while optimizing target engagement [9].

Historical Evolution of Quinoxaline-Based Pharmacophores

Quinoxaline medicinal chemistry has evolved from early antibacterial agents (e.g., Olaquindox, Carbadox) to sophisticated targeted therapies. Key developmental stages include:

  • First-generation (1960s-80s): Veterinary antibiotics like Olaquindox and Carbadox exploited the redox-activatable 1,4-di-N-oxide moiety, generating DNA-damaging radicals under anaerobic conditions—effective against Mycobacterium spp. and enteric pathogens [10].
  • Second-generation (1990s-2010s): Structural refinement introduced halogenation and trifluoromethylation. Compounds like 3-trifluoromethylquinoxalines emerged as kinase inhibitors and GPCR modulators, exemplified by patents disclosing quinoxaline derivatives as GPR6 antagonists for neurological disorders [3].
  • Current era (2020s): Hybridization with complex pharmacophores. The synthesis of 6,7-dichloro-2-(4-ethoxyphenoxy)-3-(trifluoromethyl)quinoxaline represents this trend—combining halogenation for penetration, trifluoromethylation for target affinity, and aryloxy groups for pharmacokinetic tuning. Such compounds are now pivotal in antimycobacterial and anticancer research [9] [10]. Mechanistic understanding has advanced from nonspecific DNA damage (early di-N-oxides) to precise enzyme/receptor inhibition, driven by crystallographic and genomic analyses of drug-target complexes [9].

Properties

CAS Number

478039-36-0

Product Name

6,7-Dichloro-2-(4-ethoxyphenoxy)-3-(trifluoromethyl)quinoxaline

IUPAC Name

6,7-dichloro-2-(4-ethoxyphenoxy)-3-(trifluoromethyl)quinoxaline

Molecular Formula

C17H11Cl2F3N2O2

Molecular Weight

403.18

InChI

InChI=1S/C17H11Cl2F3N2O2/c1-2-25-9-3-5-10(6-4-9)26-16-15(17(20,21)22)23-13-7-11(18)12(19)8-14(13)24-16/h3-8H,2H2,1H3

InChI Key

ZHNRYBUODUCNNC-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)OC2=NC3=CC(=C(C=C3N=C2C(F)(F)F)Cl)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.